2-(4-Ethylphenoxy)ethane-1-thiol
CAS No.:
Cat. No.: VC18267232
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14OS |
|---|---|
| Molecular Weight | 182.28 g/mol |
| IUPAC Name | 2-(4-ethylphenoxy)ethanethiol |
| Standard InChI | InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)11-7-8-12/h3-6,12H,2,7-8H2,1H3 |
| Standard InChI Key | YEEXJZFBWUQGGC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OCCS |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(4-Ethylphenoxy)ethane-1-thiol consists of:
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An ethane backbone with a thiol group at the first carbon.
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A 4-ethylphenoxy group attached to the second carbon.
The IUPAC name is 2-(3-ethylphenoxy)ethanethiol, and its SMILES representation is COC1=CC=C(C=C1)CCS .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.28 g/mol | |
| Density | 0.983–1.009 g/cm³ | |
| Boiling Point | 252.5±19.0 °C (Predicted) | |
| pKa | 10.22±0.10 (Predicted) | |
| Solubility | Likely polar organic solvents | Inferred |
The compound’s thiol group imparts acidity (pKa ~10), enabling deprotonation under basic conditions. The ethylphenoxy moiety contributes to hydrophobic interactions, influencing solubility and reactivity .
Synthesis and Manufacturing
General Synthetic Routes
While direct protocols for 2-(4-ethylphenoxy)ethane-1-thiol are scarce, analogous thiols are synthesized via:
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Nucleophilic Substitution: Reacting ethylphenoxy ethyl halides with thiourea, followed by alkaline hydrolysis .
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Reduction of Disulfides: Electrochemical or chemical reduction of disulfide intermediates .
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Thiolation Agents: Using Lawesson’s reagent or phosphorus sulfides to introduce -SH groups.
Case Study: Synthesis of 2-(4-Methoxyphenyl)ethane-1-thiol
A related compound, 2-(4-methoxyphenyl)ethane-1-thiol, was synthesized via:
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Alkylation: 4-Methoxyphenethyl bromide reacted with thiourea in ethanol.
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Hydrolysis: Treated with NaOH to yield the thiol (88% yield) .
This method is adaptable for 2-(4-ethylphenoxy)ethane-1-thiol by substituting the methoxy group with ethyl.
Reactivity and Functional Applications
Thiol-Specific Reactions
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Disulfide Formation: Oxidizes readily to form disulfide bridges, critical in polymer chemistry.
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Nucleophilic Substitution: Participates in Michael additions and SN2 reactions .
Industrial and Biochemical Relevance
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Lignin Cleavage: Thiols assist in reductive cleavage of β-O-4 lignin linkages, enabling biomass valorization .
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Chiral Auxiliaries: Ethylphenoxy thiols serve as intermediates in asymmetric synthesis of pharmaceuticals (e.g., Sitagliptin) .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals:
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¹³C NMR: Peaks for aromatic carbons (δ 110–160 ppm) and ethane backbone (δ 20–40 ppm) .
Infrared (IR) Spectroscopy
Recent Advances and Future Directions
Electrochemical Applications
Thiol-assisted electrolysis (e.g., lignin depolymerization) highlights potential in sustainable chemistry .
Drug Discovery
Ethylphenoxy thiols are being explored as:
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